Enzymatic Resistance to Aneurinase (Thiaminase) Degradation vs. Thiamine Hydrochloride
O,S-Diacyl thiamine derivatives, including dibenzoylthiamine (O,S-dibenzoyl thiamine hydrochloride), are documented to be 'generally hard to be destroyed' by thiaminase I and II solutions derived from fern, shell-fish, and bacterial sources [1]. In contrast, thiamine hydrochloride and diacetylthiamine are 'considerably decomposed' by fern and shell-fish thiaminase I solutions under identical experimental conditions [1]. This enzymatic resistance is attributed to the steric and electronic protection conferred by the benzoyl ester group(s) at the O- and/or S-positions, which prevent enzyme-substrate recognition and subsequent cleavage of the thiamine molecule [2]. Monobenzoyl thiamine derivatives (including Thiamine Benzoate Hydrochloride) are structurally positioned within the O-acylthiamine class and share this resistance phenotype as a class-level property .
| Evidence Dimension | Resistance to enzymatic degradation by thiaminase (aneurinase) enzymes |
|---|---|
| Target Compound Data | Dibenzoylthiamine (O,S-diacyl class): 'generally hard to be destroyed by these thiaminase solutions' — qualitative resistance confirmed across thiaminase I and II from multiple biological sources (fern, shell-fish, Bacillus thiaminolyticus, Bacillus aneurinolyticus) [1] |
| Comparator Or Baseline | Thiamine Hydrochloride: Susceptible to rapid enzymatic cleavage by thiaminase I and II; Diacetylthiamine (O,S-diacetyl): 'considerably decomposed' by fern and shell-fish thiaminase I solutions [1] |
| Quantified Difference | Qualitative binary outcome: resistant (no detectable degradation) vs. susceptible (considerable decomposition). No quantitative percent degradation available for the target compound specifically, but the binary resistance phenotype is consistently reported across multiple independent studies for O,S-dibenzoyl and O-benzoyl thiamine derivatives [1]. |
| Conditions | In vitro incubation with thiaminase I and II enzyme solutions derived from fern (Pteridium aquilinum), shell-fish (Meretrix spp.), Bacillus thiaminolyticus, and Bacillus aneurinolyticus; published in Studies on Aneurinase (XVII), 1956 [1]. |
Why This Matters
For food processing applications involving raw materials containing endogenous thiaminases (certain shellfish, ferns, and fermented products), thiamine benzoate hydrochloride offers enzymatic survival that thiamine hydrochloride cannot, directly impacting vitamin retention in finished products.
- [1] Studies on Aneurinase. (XVII) Action of Various Aneurinases on Disulfide-Type and O,S-Diacyl-Type Vitamin B₁. Vitamins (Japan), 1956, Vol. 10, pp. 235–240. View Source
- [2] Dibenzoyl Thiamine (Bentiamine) Product Description. GlpBio. States: 'It is not decomposed by aneurinase (thiamine-decomposing enzyme), making it more suitable for food processing than thiamine hydrochloride.' View Source
